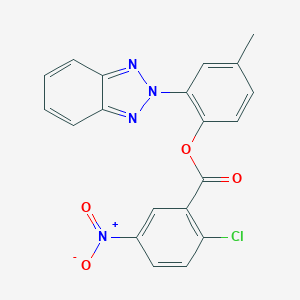![molecular formula C34H23NO3 B341098 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B341098.png)
17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-(Naphthalen-2-yloxy)phenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione is a complex organic compound with a unique structure that combines naphthalene, phenyl, and epipyrroloanthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, phenyl compounds, and anthracene derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the naphthalen-2-yloxy group.
Cyclization: reactions to form the epipyrroloanthracene core.
Oxidation: and steps to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
13-(4-(Naphthalen-2-yloxy)phenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and electronic properties could be leveraged in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets through its aromatic rings and functional groups. These interactions can affect various pathways, including electron transport and signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene core.
Phenyl derivatives: Compounds such as biphenyl and phenanthrene have similar aromatic structures.
Anthracene derivatives: Compounds like anthraquinone and anthracene itself are structurally related.
Uniqueness
What sets 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart is its combination of these three distinct aromatic systems into a single molecule. This unique structure imparts specific electronic and chemical properties that are not found in simpler compounds.
Properties
Molecular Formula |
C34H23NO3 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
17-(4-naphthalen-2-yloxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C34H23NO3/c36-33-31-29-25-9-3-4-10-26(25)30(28-12-6-5-11-27(28)29)32(31)34(37)35(33)22-14-17-23(18-15-22)38-24-16-13-20-7-1-2-8-21(20)19-24/h1-19,29-32H |
InChI Key |
CCXOOWAPUQRHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl 3-methyl-5-{[3-(pyrrolidin-1-ylsulfonyl)benzoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B341022.png)
![3-[(5-Bromo-2-furoyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B341023.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 5-bromo-2-furoate](/img/structure/B341024.png)
![2-(4-Chlorophenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341027.png)
![2-bromo-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B341032.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name)](/img/structure/B341034.png)



